Piperidine-3,5-diyldimethanol
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Overview
Description
Piperidine-3,5-diyldimethanol is a nitrogen-containing heterocyclic compound with a six-membered ring structure. This compound is characterized by the presence of two hydroxymethyl groups attached to the third and fifth carbon atoms of the piperidine ring. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry, synthetic organic chemistry, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,5-diyldimethanol typically involves the functionalization of the piperidine ring. Another approach involves the use of multicomponent reactions, where β-ketoesters, aromatic aldehydes, and aromatic amines are reacted in the presence of catalysts like TMSI in methanol .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed hydrogenation and organocatalysis techniques. These methods are favored for their efficiency, cost-effectiveness, and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,5-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is often employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .
Scientific Research Applications
Piperidine-3,5-diyldimethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-3,5-diyldimethanol involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in cancer progression . The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating these pathways .
Comparison with Similar Compounds
Dihydropyridine: A partially saturated derivative of pyridine, known for its use in calcium channel blockers.
Piperidine: The parent compound of piperidine-3,5-diyldimethanol, widely used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This structural feature allows for diverse functionalization and enhances its utility in various applications .
Properties
IUPAC Name |
[5-(hydroxymethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFQLOMKOWYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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